molecular formula C14H16N6O3 B6080005 4-[(3-Nitrophenyl)amino]-6-(piperidin-1-yl)-1,3,5-triazin-2-ol

4-[(3-Nitrophenyl)amino]-6-(piperidin-1-yl)-1,3,5-triazin-2-ol

Cat. No.: B6080005
M. Wt: 316.32 g/mol
InChI Key: NDNITKMENYFWKK-UHFFFAOYSA-N
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Description

4-[(3-Nitrophenyl)amino]-6-(piperidin-1-yl)-1,3,5-triazin-2-ol is a heterocyclic compound that belongs to the class of 1,3,5-triazines This compound is characterized by the presence of a triazine ring substituted with a nitrophenyl group and a piperidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(3-Nitrophenyl)amino]-6-(piperidin-1-yl)-1,3,5-triazin-2-ol typically involves the following steps:

    Nitration of Aniline: The starting material, aniline, is nitrated using a mixture of concentrated sulfuric acid and nitric acid to produce 3-nitroaniline.

    Formation of Triazine Ring: 3-nitroaniline is then reacted with cyanuric chloride in the presence of a base such as triethylamine to form 4-[(3-nitrophenyl)amino]-1,3,5-triazine.

    Substitution with Piperidine: The final step involves the substitution of one of the chlorine atoms on the triazine ring with piperidine in the presence of a base like potassium carbonate.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with controlled temperature and pressure conditions to ensure high yield and purity.

Types of Reactions:

    Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The triazine ring can undergo nucleophilic substitution reactions where the piperidinyl group can be replaced with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Various nucleophiles, bases like potassium carbonate, solvents like dimethylformamide.

Major Products:

    Reduction: 4-[(3-Aminophenyl)amino]-6-(piperidin-1-yl)-1,3,5-triazin-2-ol.

    Substitution: Depending on the nucleophile used, various substituted triazine derivatives can be formed.

Scientific Research Applications

    Medicinal Chemistry: As a scaffold for designing new drugs with antibacterial, anticancer, and antiviral activities.

    Materials Science: As a building block for the synthesis of polymers and advanced materials with specific properties.

    Biological Research: As a probe for studying enzyme activities and protein interactions.

Mechanism of Action

The mechanism of action of 4-[(3-Nitrophenyl)amino]-6-(piperidin-1-yl)-1,3,5-triazin-2-ol involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit the activity of certain enzymes or receptors by binding to their active sites. The nitrophenyl group can participate in hydrogen bonding and π-π interactions, while the piperidinyl group can enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

  • 4-[(4-Nitrophenyl)amino]-6-(piperidin-1-yl)-1,3,5-triazin-2-ol
  • 4-[(3-Nitrophenyl)amino]-6-(morpholin-1-yl)-1,3,5-triazin-2-ol

Comparison:

  • 4-[(4-Nitrophenyl)amino]-6-(piperidin-1-yl)-1,3,5-triazin-2-ol: This compound has a nitrophenyl group at the 4-position instead of the 3-position, which can affect its electronic properties and reactivity.
  • 4-[(3-Nitrophenyl)amino]-6-(morpholin-1-yl)-1,3,5-triazin-2-ol: The presence of a morpholinyl group instead of a piperidinyl group can influence the compound’s solubility and interaction with biological targets.

4-[(3-Nitrophenyl)amino]-6-(piperidin-1-yl)-1,3,5-triazin-2-ol stands out due to its unique combination of functional groups, which confer specific chemical and biological properties.

Properties

IUPAC Name

6-(3-nitroanilino)-4-piperidin-1-yl-1H-1,3,5-triazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N6O3/c21-14-17-12(15-10-5-4-6-11(9-10)20(22)23)16-13(18-14)19-7-2-1-3-8-19/h4-6,9H,1-3,7-8H2,(H2,15,16,17,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDNITKMENYFWKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC(=O)NC(=N2)NC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N6O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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